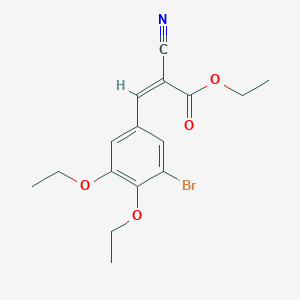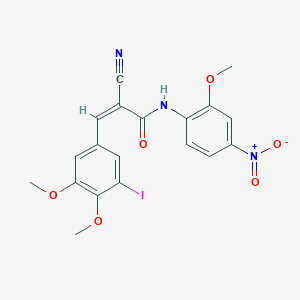
2-Methylpyrimido(2,1-a)isoindol-4(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyrimido(2,1-a)isoindol-4(6H)-one, also known as MI-2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in cancer treatment. MI-2 has been shown to selectively target and inhibit the activity of the transcription factor c-Myc, which is known to play a critical role in the development and progression of many types of cancer.
Mechanism of Action
2-Methylpyrimido(2,1-a)isoindol-4(6H)-one works by binding to the DNA-binding domain of c-Myc, which prevents it from binding to its target genes and activating their transcription. This leads to a decrease in the expression of c-Myc target genes, many of which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain types of bacteria, including Staphylococcus aureus and Escherichia coli. This compound has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-Methylpyrimido(2,1-a)isoindol-4(6H)-one is its selectivity for c-Myc, which allows for the targeted inhibition of this transcription factor without affecting other cellular processes. However, this compound has some limitations, including its poor solubility in aqueous solutions and its relatively short half-life in vivo.
Future Directions
There are several potential future directions for research on 2-Methylpyrimido(2,1-a)isoindol-4(6H)-one. One area of interest is the development of more potent and selective c-Myc inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential use of this compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, there is also interest in exploring the potential use of this compound in the treatment of other diseases beyond cancer, such as bacterial infections and inflammatory diseases.
Synthesis Methods
The synthesis of 2-Methylpyrimido(2,1-a)isoindol-4(6H)-one involves several steps, including the formation of the pyrimidine ring, the introduction of the methyl group, and the formation of the isoindolone ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
2-Methylpyrimido(2,1-a)isoindol-4(6H)-one has been extensively studied in preclinical models of cancer, where it has been shown to have potent anti-tumor activity. In particular, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells that overexpress c-Myc, while having little to no effect on normal cells.
properties
IUPAC Name |
2-methyl-6H-pyrimido[2,1-a]isoindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-8-6-11(15)14-7-9-4-2-3-5-10(9)12(14)13-8/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXULUCJNPYRQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2CC3=CC=CC=C3C2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(4-fluorophenyl)methylidene]-N-[2-(2-methoxyethylamino)-2-oxoethyl]-2,3-dihydro-1H-acridine-9-carboxamide](/img/structure/B7644875.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7644883.png)
![[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl] 4-ethoxybenzoate](/img/structure/B7644891.png)

![(2R)-1-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B7644907.png)
![N-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644910.png)
![(3E)-3-[(2,4-dichlorophenyl)methylidene]-5-fluoro-1H-indol-2-one](/img/structure/B7644916.png)

![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7644924.png)
![N-[8-(ethylamino)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-yl]benzenesulfonamide](/img/structure/B7644927.png)
![2-[[3-[Methyl(phenyl)sulfamoyl]benzoyl]amino]benzamide](/img/structure/B7644929.png)
![N-[8-(prop-2-enylamino)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-yl]benzenesulfonamide](/img/structure/B7644935.png)
![5-[[4-Benzyl-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7644957.png)